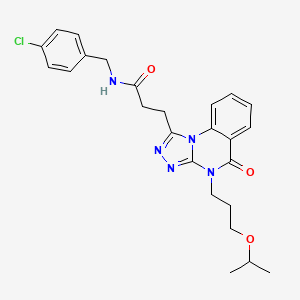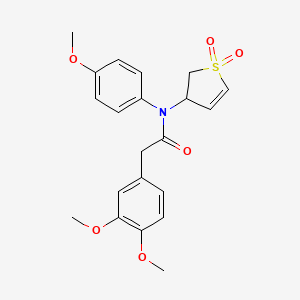
4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide is an organic compound that belongs to the class of benzamides This compound features a bromine atom, a furan ring, and a methylbenzyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core can be accomplished by reacting the brominated benzene with an amine derivative, such as furan-2-ylmethylamine and 4-methylbenzylamine, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium amide (NaNH2) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe to study biological processes, given its potential to bind to specific proteins or enzymes.
Industry
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism by which 4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and benzyl groups could play a role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the 4-methylbenzyl group, potentially altering its chemical and biological properties.
N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions.
4-bromo-N-(4-methylbenzyl)benzamide: Lacks the furan ring, which could influence its electronic properties and applications.
Uniqueness
4-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide is unique due to the presence of both the bromine atom and the furan ring, which can confer distinct reactivity and binding characteristics. These features make it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H18BrNO2 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
4-bromo-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H18BrNO2/c1-15-4-6-16(7-5-15)13-22(14-19-3-2-12-24-19)20(23)17-8-10-18(21)11-9-17/h2-12H,13-14H2,1H3 |
Clave InChI |
OOFUKKMJEMZQEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416562.png)

![2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide](/img/structure/B11416570.png)
![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11416571.png)
![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11416579.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11416586.png)
![1'-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11416594.png)
![Diethyl 1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11416605.png)
![Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B11416609.png)
![2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B11416620.png)
![7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416622.png)

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11416632.png)

